Cas no 851809-09-1 (5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- 5-((4-(3-chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[[4-(3-chlorophenyl)-1-piperazinyl]phenylmethyl]-2-methyl-
- 851809-09-1
- 5-[[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- AKOS024589562
- 5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- CCG-28797
- F0631-0020
-
- Inchi: 1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-3-2-4-7-16)27-12-10-26(11-13-27)18-9-5-8-17(23)14-18/h2-9,14,19,29H,10-13H2,1H3
- InChI Key: HIWKEKGWVKHIHG-UHFFFAOYSA-N
- SMILES: N1=C(C)N=C2SC(C(N3CCN(C4=CC=CC(Cl)=C4)CC3)C3=CC=CC=C3)=C(O)N12
Computed Properties
- Exact Mass: 439.1233592g/mol
- Monoisotopic Mass: 439.1233592g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 85.1Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- pka: 0.00±0.53(Predicted)
5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0631-0020-10mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-10μmol |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-50mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-5μmol |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-30mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-2μmol |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-4mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-1mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-20mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0631-0020-100mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-09-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Introduction to 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 851809-09-1)
5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, also known by its CAS number 851809-09-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazolo-thiazole core and a substituted piperazine moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol is composed of a central triazolo-thiazole ring system fused with a piperazine ring. The piperazine ring is further substituted with a 3-chlorophenyl group and a phenylmethyl group. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it an attractive candidate for drug development.
Recent studies have explored the biological activities of 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol. One notable area of research is its potential as an antipsychotic agent. The compound has been shown to exhibit high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. This property suggests that it may have therapeutic potential in the treatment of these conditions.
In addition to its antipsychotic properties, 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that it may be useful in the management of inflammatory diseases.
The pharmacokinetic profile of 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol has been studied to assess its suitability for clinical use. Research has shown that the compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for ensuring that the drug can be effectively absorbed and distributed in the body.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings are promising and support further investigation into its potential as a novel therapeutic agent.
The synthesis of 5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol involves several steps and requires careful control of reaction conditions to ensure high yield and purity. Key intermediates in the synthetic route include substituted piperazines and triazolo-thiazoles. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process.
In conclusion, 5-{4-(3-chlorophenyl)piperazin-1-y l(phen yl)meth yl}-2-me th yl - 1 , 2 , 4 - t r i az o l o [ 3 , 2 - b ] [ 1 , 3 ] t h i az ol - 6 - ol (CAS No. 851809 -09 - 1) is a promising compound with potential applications in the treatment of psychiatric disorders and inflammatory diseases. Its unique chemical structure and favorable pharmacological properties make it an important candidate for further research and development in medicinal chemistry.
851809-09-1 (5-{4-(3-chlorophenyl)piperazin-1-yl(phenyl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)



